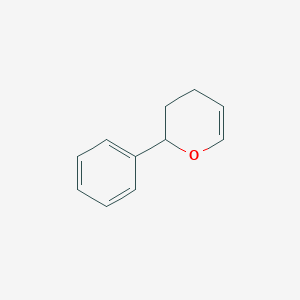

2H-Pyran, 3,4-dihydro-2-phenyl-

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is fundamental to the understanding of a vast number of natural and synthetic molecules. Within this field, oxygen-containing heterocycles are of particular importance, and the pyran ring system is a core structure found in numerous biologically active compounds. orientjchem.org 2H-Pyran, 3,4-dihydro-2-phenyl- is a derivative of 3,4-dihydropyran, a six-membered heterocyclic compound with one double bond adjacent to the oxygen atom. wikipedia.org The presence of the phenyl group at the 2-position significantly influences the compound's reactivity and properties, adding to its utility in synthetic organic chemistry.

The general structure of 3,4-dihydro-2H-pyran makes it a valuable reagent, most notably as a protecting group for alcohols. wikipedia.orgsigmaaldrich.comfishersci.ca The reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether, which is stable under a variety of reaction conditions but can be easily removed by acidic hydrolysis. wikipedia.org The introduction of a phenyl group at the 2-position, as in 2H-Pyran, 3,4-dihydro-2-phenyl-, creates a chiral center and introduces steric and electronic effects that can be exploited in stereoselective synthesis and in the construction of complex molecular architectures.

Significance as a Synthetic Intermediate and Scaffolding Moiety

The utility of 2H-Pyran, 3,4-dihydro-2-phenyl- extends far beyond its role as a simple protecting group. It serves as a crucial synthetic intermediate and a foundational scaffold for the construction of more elaborate molecules, particularly those with potential biological activity.

One notable application is in the synthesis of fused heterocyclic systems. For instance, 2H-Pyran, 3,4-dihydro-2-phenyl- is a key precursor in the synthesis of 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines. nih.gov These compounds have been investigated for their potent antirhinovirus activity, highlighting the importance of the 2-phenyl-dihydropyran moiety in medicinal chemistry. nih.gov The synthesis of these pyranopyridines demonstrates how the dihydropyran ring can be annulated to other heterocyclic systems to create novel molecular frameworks.

Furthermore, the 2-phenyl-3,4-dihydro-2H-pyran scaffold is a core component of molecules designed as inhibitors of dipeptidyl peptidase 4 (DPP-4), a target for the treatment of type 2 diabetes. nih.gov The rational design of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs as potent DPP-4 inhibitors showcases the significance of this structural motif in the development of new therapeutic agents. nih.gov

The reactivity of the double bond in the dihydropyran ring allows for a variety of chemical transformations, including additions and cycloadditions, further expanding its utility as a synthetic intermediate. rsc.org The presence of the phenyl group can direct the stereochemical outcome of these reactions, making it a valuable tool in asymmetric synthesis.

| Property | Value |

| IUPAC Name | 2-phenyl-3,4-dihydro-2H-pyran |

| Molecular Formula | C₁₁H₁₂O |

| Molar Mass | 160.21 g/mol |

| CAS Number | 16015-12-6 |

Historical Development of Research on Dihydropyran Systems

Research into dihydropyran systems has a long history, with early work focusing on the synthesis and reactivity of the parent compound, 3,4-dihydro-2H-pyran. The preparation of dihydropyran through the dehydration of tetrahydrofurfuryl alcohol over alumina (B75360) was a significant early development. wikipedia.org The utility of dihydropyran as a protecting group for alcohols was recognized and has since become a standard procedure in organic synthesis. sigmaaldrich.com

The exploration of substituted dihydropyrans, including those with phenyl groups, followed as chemists sought to expand the synthetic utility of this heterocyclic system. The development of methods for the synthesis of functionalized dihydropyrans, such as through hetero-Diels-Alder reactions, has been an active area of research. rsc.orgorganic-chemistry.org These reactions allow for the construction of the dihydropyran ring with a high degree of control over substitution and stereochemistry.

More recent research has focused on the development of catalytic and enantioselective methods for the synthesis of dihydropyran derivatives. organic-chemistry.org The use of chiral catalysts has enabled the preparation of optically active dihydropyrans, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. The ongoing investigation into the synthesis and application of compounds like 2H-Pyran, 3,4-dihydro-2-phenyl- underscores the enduring importance of the dihydropyran scaffold in modern organic chemistry. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3,4-dihydro-2H-pyran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,5-7,9,11H,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBICAVJSPSLHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483673 | |

| Record name | 2H-Pyran, 3,4-dihydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-12-6 | |

| Record name | 2H-Pyran, 3,4-dihydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2h Pyran, 3,4 Dihydro 2 Phenyl and Its Analogues

Catalytic Approaches

Catalysis offers a powerful and efficient means to construct the 3,4-dihydro-2H-pyran ring system with high levels of control over stereochemistry and regioselectivity. Various catalytic systems, including Lewis acids, transition metals, organocatalysts, and enzymes, have been successfully employed.

Lewis Acid Catalysis in Dihydropyran Synthesis

Lewis acid catalysis is a cornerstone in the synthesis of dihydropyrans, primarily through the promotion of hetero-Diels-Alder reactions. In this context, the Lewis acid activates the dienophile, an aldehyde in the case of 2H-Pyran, 3,4-dihydro-2-phenyl- synthesis, by coordinating to the carbonyl oxygen. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the [4+2] cycloaddition with a diene. illinois.eduias.ac.in

Several Lewis acids, including ZrCl₄, SnCl₄, TiCl₄, and PtCl₄, have proven to be highly efficient catalysts for the one-pot, three-component coupling of anilines, aldehydes, and 3,4-dihydro-2H-pyran or 2,3-dihydrofuran. oup.com This approach leads to the formation of the corresponding pyrano- or furoquinolines in high yields and with excellent diastereoselectivity. oup.com Another effective catalyst system involves the use of AlCl₃, which can be used in amounts of at least 0.01 mol per mol of dienophile, with an organic nitro compound as a co-catalyst. google.com

In a notable advancement, researchers have utilized highly acidic chiral imidodiphosphorimidate (IDPi) catalysts to facilitate hetero-Diels-Alder reactions between electronically unactivated dienes and aldehydes. acs.org This method is significant as it expands the scope of the reaction beyond electronically engineered starting materials, providing access to a wider range of dihydropyran products. acs.org The proposed mechanism suggests that the IDPi catalyst creates a confined chiral environment that promotes high stereocontrol and minimizes acid-promoted side reactions. acs.org

Table 1: Comparison of Lewis Acid Catalysts in Dihydropyran Synthesis

| Catalyst | Reactants | Product | Key Advantages |

|---|---|---|---|

| ZrCl₄, SnCl₄, TiCl₄, PtCl₄ | Anilines, Aldehydes, 3,4-dihydro-2H-pyran | Pyranoquinolines | High yields, high diastereoselectivity, one-pot reaction. oup.com |

| AlCl₃ | Aldehydes, Dienes | 5,6-dihydro-2H-pyran derivatives | Effective with a co-catalyst. google.com |

| Chiral IDPi | Unactivated Dienes, Aldehydes | Dihydropyrans | High stereocontrol, broad substrate scope. acs.org |

Transition Metal-Catalyzed Transformations (e.g., Palladium, Ruthenium, Titanocene)

Transition metal catalysis provides a versatile platform for the synthesis and functionalization of dihydropyrans. Palladium, ruthenium, and titanocene (B72419) complexes have been instrumental in developing novel synthetic routes.

Palladium: Palladium-catalyzed reactions have been developed for the direct alkenylation of dihydropyranones, offering a method to introduce further functionalization. rsc.org Additionally, a palladium-catalyzed one-pot decarboxylative allylation/Wittig reaction has been utilized to synthesize C-vinyl glycosides from dihydropyran substrates. acs.org This method allows for the facile synthesis of cis-2,6-disubstituted-3,6-dihydropyrans with high regio- and stereoselectivity. acs.org The mechanism of some palladium-catalyzed reactions for the synthesis of annulated N-heterocycles involves an intermolecular amination followed by an intramolecular direct arylation. organic-chemistry.org A plausible mechanism for palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling to form 5,6-dihydrophenanthridines involves the formation of a palladacycle intermediate, followed by concerted metalation-deprotonation and reductive elimination. mdpi.com

Ruthenium: Ruthenium catalysts have been employed in tandem reactions to construct heterocyclic systems. youtube.com For instance, a ruthenium-catalyzed tandem ring-closing metathesis/isomerization/N-acyliminium cyclization sequence allows for the synthesis of complex heterocycles from readily available starting materials. youtube.com Ruthenium(II) complexes are also highly effective for the hydrogen transfer reduction of ketones to alcohols, a fundamental transformation in organic synthesis. researchgate.net Furthermore, ruthenium-catalyzed regioselective olefin migration of dihydropyran acetals provides a novel strategy for the synthesis of β-2,6-dideoxypyranoglycosides. acs.org An air- and moisture-stable ruthenium catalyst has also been developed for a variety of reactions, including those that can be performed in industrial settings. youtube.com

Titanocene: Titanocene-catalyzed reductive domino reactions have been used to prepare 6-fluoro-3,4-dihydro-2H-pyrans from trifluoromethyl-substituted alkenes and epoxides. organic-chemistry.org This method provides access to fluorinated dihydropyran derivatives, which are of interest in medicinal chemistry. organic-chemistry.org

Organocatalysis in Dihydropyranone Synthesis (e.g., N-Heterocyclic Carbenes)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of dihydropyranones. nih.govmdpi.comuchile.cldntb.gov.ua NHCs activate substrates in unique ways, often through the formation of key intermediates like the Breslow intermediate and acyl azolium species. nih.govacs.orgacs.org

The synthesis of dihydropyranones via NHC catalysis often involves [4+2] or [3+3] cycloaddition reactions. nih.govmdpi.com In a typical [4+2] annulation, an α,β-unsaturated aldehyde reacts with a suitable partner, such as a 1,3-dicarbonyl compound, in the presence of an NHC catalyst. nih.gov The reaction proceeds through the formation of an α,β-unsaturated acylazolium intermediate, which then undergoes a Michael addition and subsequent lactonization. organic-chemistry.org The use of chiral NHCs can induce high levels of enantioselectivity in these reactions. nih.govorganic-chemistry.org For instance, NHC-catalyzed annulation of enals with pyrrole-4-ones has been shown to produce dihydropyranones with excellent yields and enantiomeric excesses above 90%. mdpi.com

The versatility of NHC catalysis is further demonstrated in the synthesis of complex, fused dihydropyranone structures. nih.gov For example, ring-fused dihydropyranones can be synthesized with high yields and selectivities using specific NHC catalysts and bases. nih.gov The reaction scope is broad, tolerating various substitutions on the starting materials. nih.gov

The general mechanism for NHC-catalyzed dihydropyranone synthesis involves the initial nucleophilic attack of the NHC on an aldehyde to form a Breslow intermediate. nih.gov This can then rearrange to form a homoenolate or an azolium enolate, which are key reactive intermediates in the subsequent cycloaddition steps. nih.gov

Enzyme-Catalyzed Kinetic Resolution and Transformations

Enzymatic methods offer a highly selective and environmentally benign approach to the synthesis of enantiomerically pure dihydropyran derivatives. nih.gov Dynamic kinetic resolution (DKR) is a particularly powerful strategy that combines an enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer. nih.govacs.org

Lipases are commonly used enzymes for the kinetic resolution of alcohols, including those containing a dihydropyran ring. acs.org In a typical DKR of a racemic secondary alcohol, a lipase (B570770) is used to selectively acylate one enantiomer, while a racemization catalyst, often a transition metal complex, interconverts the remaining enantiomer. acs.org For this process to be successful, the enzyme and the racemization catalyst must be compatible and not interfere with each other's activity. acs.org

For example, the DKR of cyclic allylic alcohols has been achieved using Shvo's catalyst for racemization in combination with an immobilized lipase for the enantioselective acylation. acs.org This chemoenzymatic approach provides access to enantiopure building blocks that can be further elaborated into complex molecules. The enantiomeric ratio (E-value) is a key parameter used to quantify the selectivity of a kinetic resolution. acs.org

Furthermore, enzymes like phosphotriesterase (PTE) have been engineered through directed evolution to exhibit high stereoselectivity in the hydrolysis of chiral phosphoramidate (B1195095) precursors, which are used in the synthesis of antiviral prodrugs. nih.gov This enzymatic resolution allows for the preparation of diastereomerically pure compounds on a preparative scale. nih.gov

Heterogeneous Catalysis and Catalyst Recyclability

The development of heterogeneous catalysts is crucial for sustainable chemical processes, as they can be easily separated from the reaction mixture and reused. In the context of dihydropyran synthesis, various solid-supported catalysts have been investigated.

Magnetic nanoparticles have emerged as a promising support for catalysts due to their high surface area and the ease of separation using an external magnetic field. frontiersin.org For instance, magnetite nanoparticles functionalized with a phenylsulfonic acid group have been used as a reusable catalyst for the synthesis of tetrahydropyrans. nih.gov Similarly, silica- and zirconium-based heterogeneous catalysts have been employed in the synthesis of dihydropyridine (B1217469) derivatives, which share structural similarities with dihydropyrans. frontiersin.org These catalysts often promote one-pot, multicomponent reactions, leading to high yields and short reaction times. frontiersin.org The recyclability of these catalysts has been demonstrated over several cycles without a significant loss of activity. frontiersin.org

Cycloaddition Reactions

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, are fundamental to the construction of the 3,4-dihydro-2H-pyran ring system. illinois.eduacs.orgacs.org This reaction involves the [4+2] cycloaddition of a conjugated diene with a heterodienophile, typically an aldehyde or ketone.

The classic synthesis of 2H-Pyran, 3,4-dihydro-2-phenyl- involves the hetero-Diels-Alder reaction between a diene and benzaldehyde (B42025). The reactivity in these reactions is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. illinois.eduacs.org Lewis acid catalysis is often employed to lower the LUMO energy of the aldehyde, thereby accelerating the reaction. illinois.edu

An interesting variation is the formal [4+2] cycloaddition of ethyl allenoate with arylidenoxindoles, catalyzed by DABCO, to produce dihydropyran-fused indoles. acs.org In this case, the allenoate acts as a surrogate for a "1,2-dipole". acs.org Computational studies suggest a stepwise mechanism for this transformation. acs.org

Furthermore, 2H-pyran-2-ones can themselves act as dienes in [4+2] cycloaddition reactions with various dienophiles, such as maleic anhydride (B1165640) and vinyl ethers, leading to the formation of highly functionalized benzene (B151609) derivatives after a subsequent elimination step. researchgate.net The regioselectivity of these reactions can be influenced by the substituents on both the diene and the dienophile. researchgate.net Intramolecular Diels-Alder reactions of pyridazinecarbonitriles bearing alkyne side chains have also been shown to produce fused benzonitriles. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2H-Pyran, 3,4-dihydro-2-phenyl- |

| 3,4-dihydro-2H-pyran |

| 2,3-dihydrofuran |

| Pyranoquinolines |

| Furoquinolines |

| 5,6-dihydro-2H-pyran |

| Dihydropyranones |

| C-vinyl glycosides |

| cis-2,6-disubstituted-3,6-dihydropyrans |

| 5,6-dihydrophenanthridines |

| β-2,6-dideoxypyranoglycosides |

| 6-fluoro-3,4-dihydro-2H-pyrans |

| Breslow intermediate |

| Acyl azolium |

| Dihydropyran-fused indoles |

| 2H-pyran-2-ones |

| Benzonitriles |

| Pyridazinecarbonitriles |

| Tetrahydropyrans |

| Dihydropyridines |

| AlCl₃ (Aluminum chloride) |

| SnCl₄ (Tin(IV) chloride) |

| TiCl₄ (Titanium(IV) chloride) |

| ZrCl₄ (Zirconium(IV) chloride) |

| PtCl₄ (Platinum(IV) chloride) |

| Ca(OTf)₂ (Calcium trifluoromethanesulfonate) |

| Bu₄NPF₆ (Tetrabutylammonium hexafluorophosphate) |

| DABCO (1,4-Diazabicyclo[2.2.2]octane) |

| Shvo's catalyst |

| Phosphotriesterase (PTE) |

| Benzaldehyde |

| Ethyl allenoate |

| Arylidenoxindoles |

| Maleic anhydride |

| Vinyl ethers |

Hetero-Diels-Alder Reactions: Inverse Electron Demand

The inverse electron demand hetero-Diels-Alder (IED-HDA) reaction is a powerful tool for the synthesis of dihydropyrans. scispace.comwikipedia.org In this type of reaction, an electron-poor diene reacts with an electron-rich dienophile, the opposite of a normal Diels-Alder reaction. wikipedia.org For the synthesis of 2-phenyl-3,4-dihydro-2H-pyran and its analogues, α,β-unsaturated carbonyl compounds, such as chalcones, can serve as the electron-poor diene, while electron-rich olefins like enol ethers act as the dienophile. acs.orgnih.gov

The reaction proceeds through a [4+2] cycloaddition, forming the dihydropyran ring. wikipedia.org The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and dienophile. units.it Lewis acid catalysts, such as copper(II) complexes, are often employed to enhance the reactivity and control the stereoselectivity of the cycloaddition. acs.org For instance, C2-symmetric bis(oxazoline)-Cu(II) complexes have been shown to effectively catalyze the IED-HDA reaction of α,β-unsaturated acyl phosphonates and β,γ-unsaturated α-keto esters with enol ethers, affording dihydropyrans in high yields and enantioselectivities. acs.org

Recent advancements have also demonstrated the use of iron(III) catalysts for the asymmetric IED-HDA reaction of dioxopyrrolidines with simple olefins, yielding bicyclic dihydropyran derivatives with excellent diastereo- and enantioselectivity. rsc.org Furthermore, N-heterocyclic carbene (NHC)-catalyzed hetero-Diels-Alder reactions of allenoates with chalcones provide a convergent route to highly functionalized pyranyl carboxylates. nih.gov

[4+2] Cycloaddition Strategies

Beyond the inverse electron demand pathway, other [4+2] cycloaddition strategies are also employed for the synthesis of dihydropyrans. These reactions typically involve the cycloaddition of a diene with a suitable dienophile to construct the six-membered ring. researchgate.net For example, the reaction of 2H-pyran-2-ones with alkynylboronates has been studied, with trimethylsilyl-substituted alkynylboronates generally providing the highest yields. researchgate.net

In some strategies, vinylcyclopropanes can be isomerized in situ to generate conjugated dienes, which then undergo a [4+2] cycloaddition with a dienophile. acs.orgnih.gov A notable example is a rhodium(I)/lanthanum(III) co-catalyzed three-component reaction of vinylcyclopropanes, diazoesters, and diphenyl sulfoxide (B87167), which yields polysubstituted dihydropyrans. acs.orgnih.gov The mechanism involves the isomerization of vinylcyclopropane (B126155) to a diene, which then reacts with a vicinal tricarbonyl compound generated from the other two components. acs.orgnih.gov

The Povarov-type reaction, a formal [4+2] cycloaddition, can also be utilized. A microwave-assisted, three-component Povarov-type reaction of anilines, alkynes, and paraformaldehyde has been developed for the synthesis of quinoline (B57606) derivatives, which can be analogous to dihydropyran synthesis. nih.gov

Asymmetric Cycloaddition Reactions

The development of asymmetric cycloaddition reactions has been crucial for the enantioselective synthesis of chiral dihydropyrans. nih.gov This is often achieved through the use of chiral catalysts that can control the stereochemical outcome of the reaction.

Organocatalysis has emerged as a powerful strategy for asymmetric dihydropyran synthesis. scispace.comnih.gov For instance, chiral secondary amines can catalyze the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization to afford enantiomerically enriched 3,4-dihydropyrans. scispace.com Similarly, a square amide-derived catalyst has been successfully used in a domino Michael-hemiacetalization reaction of α-hydroxymethyl nitroalkenes with 1,3-dicarbonyl compounds to produce polyfunctionalized dihydropyrans with high diastereo- and enantioselectivities. nih.gov

Metal-based chiral catalysts are also widely used. As mentioned previously, chiral bis(oxazoline)-copper(II) complexes are effective for asymmetric hetero-Diels-Alder reactions. acs.org Another example involves the use of β-isocupreidine as an organocatalyst for the asymmetric [4+2] cycloaddition of β,γ-unsaturated α-ketoesters with allenic esters, yielding functionalized dihydropyrans with high enantioselectivities. nih.gov The development of chiral Lewis acid catalysts, such as those based on copper, has enabled highly enantioselective hetero-Diels-Alder reactions for the preparation of dihydropyrans. units.it

Multi-Component Reactions for Dihydropyran Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like dihydropyrans from simple starting materials in a single step. rsc.org

A notable example is the three-component synthesis of highly functionalized 2,3-dihydropyrroles, which demonstrates the power of MCRs in constructing heterocyclic systems. rsc.org While not directly forming a dihydropyran, this highlights the strategy's potential. More specifically, a catalyst-free three-component reaction has been developed for the synthesis of highly functionalized dihydropyrroles. rsc.org Another relevant MCR is a rhodium(I)/lanthanum(III) co-catalyzed three-component reaction involving vinylcyclopropanes, diazoesters, and diphenyl sulfoxide to produce polysubstituted dihydropyrans. acs.orgnih.gov

Furthermore, a three-component reaction of terminal alkynes, sulfonyl azides, and N-sulfonyl-1-aza-1,3-butadienes has been developed to synthesize functionalized dihydropyridines via a formal inverse electron-demand hetero-Diels-Alder reaction, a strategy that can be adapted for dihydropyran synthesis. nih.gov L-Proline has been used to catalyze a three-component cascade reaction of aromatic aldehydes, quinoline-2,4-diol, and Meldrum's acid to synthesize 3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione derivatives. researchgate.net

Olefin Metathesis and Double Bond Migration Sequences

Olefin metathesis, particularly ring-closing metathesis (RCM), has become a prominent strategy for the formation of cyclic compounds, including dihydropyrans. ox.ac.ukrsc.org This method involves the intramolecular reaction of a diene precursor in the presence of a ruthenium catalyst, such as Grubbs' catalyst, to form a cyclic olefin.

The synthesis of dihydropyrans via RCM often starts with the preparation of an acyclic diene containing an oxygen atom at an appropriate position. nih.govacs.org For instance, divinyl carbinols can be elaborated into trienes which then undergo RCM to form dihydropyrans. nih.govacs.org The diastereoselectivity of this process can be influenced by the steric bulk of substituents near the reacting double bonds. nih.govacs.org

A sequence involving olefin metathesis followed by double bond migration can also be utilized. organic-chemistry.org For example, allyl ethers can be converted to cyclic enol ethers using Grubbs' catalysts that have been activated with a hydride source to also catalyze the double bond migration. organic-chemistry.org A sequence of Claisen rearrangement, ruthenium-hydride-catalyzed double bond migration, O-allylation, and finally RCM has been employed to synthesize dihydropyrano[3,2-c]pyrazoles. mdpi.comnih.gov

Table 1: Comparison of Catalysts in Olefin Metathesis for Dihydropyran Synthesis This is an interactive table. Click on the headers to sort the data.

| Catalyst | Substrate Type | Key Feature | Reference |

|---|---|---|---|

| Grubbs' First Generation | Allyl ethers | Activated by hydride for double bond migration | organic-chemistry.org |

| Grubbs' Second Generation | Allyl ethers | Activated by hydride for double bond migration | organic-chemistry.org |

| Ruthenium-hydride | 4-allyloxy-1H-pyrazoles | Catalyzes double bond migration prior to RCM | mdpi.comnih.gov |

| Grubbs' Catalysts | Divinyl carbinol-derived trienes | Diastereoselective ring-closing metathesis | nih.govacs.org |

Cascade and Domino Reactions in Dihydropyran Synthesis

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding step. wikipedia.org These reactions are highly efficient as they allow the construction of complex molecular architectures from simple precursors in a single operation without isolating intermediates. wikipedia.org

An example of a domino reaction for dihydropyran synthesis is the organocatalytic domino Michael-hemiacetalization reaction. nih.gov This reaction, starting from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds, yields polyfunctionalized dihydro- and tetrahydropyrans. nih.gov Another approach involves an organocatalytic Michael addition of a 1,3-dione to an α,β-unsaturated aldehyde, followed by a cyclization to form the dihydropyran ring. scispace.com

A titanocene-catalyzed reductive domino reaction of trifluoromethyl-substituted alkenes and epoxides provides access to 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org Furthermore, a three-component cascade reaction catalyzed by L-proline has been utilized for the synthesis of 3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione derivatives. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbioorganica.org.uaresearchgate.net The use of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds, including dihydropyrans.

Microwave heating is based on the ability of polar molecules and ions to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. researchgate.net This can overcome activation barriers more efficiently and can sometimes lead to different product distributions compared to conventional heating.

In the context of dihydropyran synthesis, microwave irradiation has been applied to various reaction types. For instance, a microwave-assisted Povarov-type multicomponent reaction has been used to synthesize quinolines, a strategy that can be conceptually extended to dihydropyrans. nih.gov Microwave-assisted synthesis has also been employed in the preparation of dihydropyran-fused systems, such as in the synthesis of dihydropyrano[3,2-c]pyrazoles where microwave heating was explored in the dehydrobromination and ring-closing metathesis steps. mdpi.com The Hantzsch reaction for the synthesis of 1,4-dihydropyridines, which are structurally related to dihydropyrans, has been successfully performed under solvent-free microwave conditions, significantly reducing reaction times and improving yields. bioorganica.org.ua

Chemo-, Regio-, and Stereoselective Synthesis Strategies

The controlled synthesis of specific isomers of 2H-Pyran, 3,4-dihydro-2-phenyl-, and its analogues is of paramount importance for their application in various fields. Chemists employ a range of sophisticated strategies to control the chemical (chemoselectivity), positional (regioselectivity), and spatial (stereoselectivity) outcomes of reactions. These strategies are crucial for accessing structurally defined dihydropyran cores.

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction stands out as one of the most powerful and versatile methods for constructing the 3,4-dihydro-2H-pyran ring system with high levels of control. nih.gov In particular, the inverse-electron-demand hetero-Diels-Alder (IED-HDA) reaction, which typically involves an electron-rich dienophile (like a vinyl ether) and an electron-poor diene (an α,β-unsaturated carbonyl compound), is widely used for the stereospecific synthesis of dihydropyran analogues. nih.govorganic-chemistry.org

The regioselectivity of the HDA reaction is often high, driven by the electronic properties of the reacting partners. nih.govrsc.org For instance, the reaction of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone proceeds regioselectively to yield 4-aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans. rsc.org Similarly, in the synthesis of dihydropyran-fused diterpenoids, the HDA reaction selectively occurred at the less sterically hindered enone system in the A-ring of the oridonin (B1677485) template. nih.govrsc.org

Catalysis plays a pivotal role in achieving high stereoselectivity (both diastereoselectivity and enantioselectivity). Chiral Lewis acids, such as C2-symmetric bis(oxazoline)-Cu(II) complexes, have been shown to catalyze IED-HDA reactions with high diastereo- and enantioselectivity. organic-chemistry.org These catalysts effectively organize the transition state to favor the formation of one specific stereoisomer. A study on the cycloaddition of 3-aroylcoumarins with benzyl (B1604629) 2,3-butadienoate utilized a chiral tertiary amine catalyst, Kumar's 6'-(4-biphenyl)-β-iso-cinchonine, to produce dihydrocoumarin-fused dihydropyranones in excellent yields and high enantiomeric excess (ee). nih.gov

Table 1: Examples of Stereoselective Hetero-Diels-Alder Reactions for Dihydropyran Synthesis

| Diene | Dienophile | Catalyst/Conditions | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| 3-Aroylcoumarins | Benzyl 2,3-butadienoate | Kumar's 6'-(4-biphenyl)-β-iso-cinchonine | up to 90% ee | up to 97% | nih.gov |

| 3-Aryl-2-benzoyl-2-propenenitriles | N-vinyl-2-oxazolidinone | Thermal | Regio- and diastereoselective (cis major) | 37–65% | rsc.org |

| α,β-Unsaturated acyl phosphonates | Enol ethers | C2-symmetric bis(oxazoline)-Cu(II) complexes | High diastereo- and enantioselectivity | Not specified | organic-chemistry.org |

| Exocyclic enone on ent-kaurane scaffold | Vinyl ethers/sulfides | Thermal (cross-HDA) | Regio- and stereoselective | Good | rsc.org |

Stereoselective Cyclization Strategies

Besides cycloadditions, various intramolecular cyclization reactions provide powerful entries to the dihydropyran skeleton, often with excellent control over stereochemistry.

An oxonium-ene cyclization reaction catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) allows for the diastereoselective synthesis of substituted dihydropyrans from aldehydes or epoxides and specific homoallylic alcohols. rsc.orgrsc.org This method proceeds under mild conditions and produces the dihydropyran ring with excellent diastereoselectivity. rsc.orgrsc.org

The silyl-Prins cyclization is another effective method. The TMSOTf-mediated cyclization of Z-vinylsilyl alcohols bearing a phenyldimethylsilyl group with various aldehydes yields cis-2,6-disubstituted dihydropyrans with high selectivity and in short reaction times. nih.gov

Tandem reactions that create multiple stereocenters in a single pot are highly efficient. A notable example is the synthesis of enantioenriched 3,4-dihydro-2H-pyrancarbonitriles from racemic α-aryl γ-keto malononitriles. thieme-connect.com This process involves a dynamic kinetic resolution (DKR)–asymmetric transfer hydrogenation (ATH)–cyclization sequence mediated by a chiral ruthenium catalyst, achieving high enantio- and diastereoselectivity. thieme-connect.com

Table 2: Data from Selected Stereoselective Cyclization Reactions

| Reaction Type | Substrates | Catalyst/Reagent | Key Selectivity Outcome | Yield | Reference |

|---|---|---|---|---|---|

| Oxonium-ene Cyclization | Aldehydes/Epoxides + Ethyl 3-alkyl-3-hydroxy-5-methylhex-5-enoate | TMSOTf | Excellent diastereoselectivity | Good | rsc.orgrsc.org |

| Silyl-Prins Cyclization | Z-vinylsilyl alcohols + Aldehydes | TMSOTf | Excellent diastereoselectivity (cis-2,6) | Moderate to good | nih.gov |

| DKR-ATH-Cyclization | α-Aryl γ-keto malononitriles | Chiral (mesitylene)RuCl monosulfonated diamine | up to 99% ee, up to 95:5 dr | 72-90% | thieme-connect.com |

| Ring-Expansion | Monocyclopropanated furans | DBU, MeOH, 100 °C | Stereoselective | up to 95% | nih.gov |

| Michael Addition-Lactonization | β,γ-Unsaturated α-keto esters + Thioesters | Proline-derived urea | Excellent stereoselectivities | High | organic-chemistry.org |

Other Selective Methodologies

Other innovative strategies have been developed for the selective synthesis of dihydropyrans. A stereoselective, metal-free ring-expansion of monocyclopropanated furans has been shown to produce highly functionalized dihydro-2H-pyran derivatives. nih.gov This method relies on a cyclopropylcarbinyl cation rearrangement and achieves selective cleavage of an unactivated C-C bond. nih.gov

Furthermore, organocatalytic approaches, such as the asymmetric Michael addition-lactonization of β,γ-unsaturated α-keto esters with thioesters, provide access to dihydropyranones in high yields and with excellent stereoselectivities. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful catalysts for various annulation reactions to form dihydropyranone structures with high enantioselectivity. organic-chemistry.orgmdpi.com For instance, an NHC-catalyzed [4+2] annulation of activated esters and β-borate enones furnishes enantioenriched organoboron-containing dihydropyranones. organic-chemistry.org

A diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.gov This transformation proceeds with high regio- and diastereoselectivity and involves an unusual quasi-hydrolysis of a cyano group. nih.gov

These examples underscore the continuous development of advanced synthetic methodologies that allow for precise control over the architecture of dihydropyran systems, enabling the synthesis of specific isomers for targeted applications.

Chemical Reactivity and Transformative Reactions of 2h Pyran, 3,4 Dihydro 2 Phenyl

Electrophilic Additions and Substitutions

The enol ether moiety in 2H-Pyran, 3,4-dihydro-2-phenyl- is highly susceptible to attack by electrophiles. The presence of the oxygen atom enhances the electron density of the double bond, promoting addition reactions. The phenyl group at the C-2 position plays a crucial role in stabilizing the intermediate oxocarbenium ion through resonance. This stabilization facilitates electrophilic additions that might be less efficient with unsubstituted dihydropyrans.

In a general sense, the reaction mechanism for electrophilic addition involves the protonation or attack by an electrophile (E+) at the C-5 position, leading to the formation of a tertiary oxocarbenium ion at C-6. However, the most significant pathway for this specific molecule involves the interaction of an electrophile with the oxygen atom or the double bond, leading to the cleavage of the C2-O bond to form a highly stabilized benzylcarbenium ion. This intermediate is key to its reactivity with nucleophiles, as discussed in subsequent sections. rsc.org

Common electrophilic additions to simple dihydropyrans include reactions with hydrogen halides (HCl, HBr) and halogens (Cl₂, Br₂), which typically yield 2-halo- and 2,3-dihalo-tetrahydropyrans, respectively. sigmaaldrich.com For 2-phenyl-3,4-dihydropyran, acid-catalyzed addition of an alcohol would proceed readily, analogous to the use of unsubstituted 3,4-dihydro-2H-pyran for forming tetrahydropyranyl (THP) ethers, a common protecting group for alcohols. wikipedia.org The phenyl group's electron-stabilizing effect would accelerate this process by lowering the activation energy for the formation of the key cationic intermediate.

Nucleophilic Attack and Subsequent Transformations

The most characteristic reactions of 2-aryl-3,4-dihydropyrans involve acid-catalyzed or metal-assisted nucleophilic attack, which leads to the opening of the pyran ring. rsc.orgcas.cn The core of this transformation is the generation of a stable benzylcarbenium ion intermediate upon cleavage of the C2-O bond, which is then trapped by a nucleophile. rsc.org This reactivity has been exploited to connect a β-dicarbonyl fragment (derived from the pyran precursor) with various nucleophiles. rsc.orgcas.cn

A range of nucleophiles has been successfully employed in these ring-opening reactions, catalyzed by manganese(II) chloride (MnCl₂·4H₂O). This method has proven effective for reactions with thiophenols and aliphatic thiols. rsc.org

Table 1: Scope of MnCl₂-Catalyzed Ring-Opening Reactions with Thio-Nucleophiles An interactive table showcasing the reaction of various substituted 2-aryl-3,4-dihydropyrans with different thiophenols and thiols. Users can filter by substituent on the aryl ring and the type of thiol to see the corresponding product and yield.

| Dihydropyran Substituent (Ar) | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| Phenyl | Thiophenol | 3-((5-(phenylthio)pentan-2-yl)thio)pentane-2,4-dione | 85 |

| 4-Methylphenyl | Thiophenol | 3-((5-(p-tolylthio)pentan-2-yl)thio)pentane-2,4-dione | 87 |

| 4-Methoxyphenyl | Thiophenol | 3-((5-((4-methoxyphenyl)thio)pentan-2-yl)thio)pentane-2,4-dione | 81 |

| Phenyl | 4-Methylthiophenol | 3-((5-(p-tolylthio)pentan-2-yl)thio)pentane-2,4-dione | 88 |

| Phenyl | 4-Chlorothiophenol | 3-((5-((4-chlorophenyl)thio)pentan-2-yl)thio)pentane-2,4-dione | 82 |

| Phenyl | Benzyl (B1604629) Mercaptan | 3-((5-(benzylthio)pentan-2-yl)thio)pentane-2,4-dione | 75 |

Furthermore, carbon- and oxygen-based nucleophiles such as indoles, 2-naphthol, and 4-hydroxy-6-methyl-2-pyrone (B586867) also participate in these ring-opening reactions, typically under acidic catalysis. rsc.orgcas.cn

Ring-Opening Reactions and Rearrangements

As detailed above, ring-opening is the predominant reaction pathway for 2H-Pyran, 3,4-dihydro-2-phenyl- and its derivatives in the presence of nucleophiles and a catalyst. rsc.org The reaction is initiated by the cleavage of the benzylic ether linkage within the pyran ring. rsc.org This process is highly selective and provides a versatile method for synthesizing complex molecules that incorporate fragments from both the dihydropyran and the nucleophile. rsc.orgcas.cn

The proposed mechanism involves the activation of the dihydropyran by an acid or a Lewis acid (like a manganese(II) species), facilitating the C2-O bond cleavage. This generates a resonance-stabilized benzylcarbenium ion. This electrophilic intermediate is then readily attacked by a nucleophile (e.g., indole (B1671886), thiol). The final step is typically a proton transfer or workup to yield the stable ring-opened product. rsc.org

Table 2: Ring-Opening Reactions with C- and O-Nucleophiles An interactive table detailing the reaction of a substituted 2-aryl-3,4-dihydropyran with various carbon and oxygen nucleophiles. Users can select the nucleophile to view the resulting structure and yield.

| Dihydropyran System | Nucleophile | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Ethyl 2-(2-phenyl-3,4-dihydro-2H-pyran-6-yl)acetate | Indole | MnCl₂·4H₂O, 80°C | 85 |

| 3-(2-(4-chlorophenyl)-3,4-dihydro-2H-pyran-6-yl)pentane-2,4-dione | Indole | MnCl₂·4H₂O, 80°C | 91 |

| 3-(2-phenyl-3,4-dihydro-2H-pyran-6-yl)pentane-2,4-dione | 2-Naphthol | p-TsOH, 80°C | 72 |

| 3-(2-phenyl-3,4-dihydro-2H-pyran-6-yl)pentane-2,4-dione | 4-Hydroxy-6-methyl-2-pyrone | p-TsOH, 80°C | 58 |

No significant molecular rearrangements of the primary pyran structure are typically observed under these conditions; the main transformation is the ring-opening itself.

Functional Group Interconversions on the Pyran Ring

Functional group interconversions (FGIs) on the intact 2-phenyl-3,4-dihydropyran ring are not extensively documented, as reactions tend to favor ring-opening. However, standard transformations applicable to vinyl ethers could theoretically be performed. For instance, the carbon-carbon double bond could be hydrogenated using catalysts like palladium on carbon (Pd/C) to yield 2-phenyltetrahydropyran. Hydroboration-oxidation would be expected to add a hydroxyl group to the C-5 position, anti-Markovnikov, resulting in a 2-phenyltetrahydropyran-5-ol. These potential reactions represent standard organic transformations rather than specific, studied examples for this particular substrate. imperial.ac.uk

Radical Reactions and Photooxygenation Processes

The derivatives of 2H-Pyran, 3,4-dihydro-2-phenyl- can be precursors for radical reactions. Specifically, the ring-opened products containing a 1,3-diketone moiety can undergo further cyclization via a radical pathway. For example, the product from the reaction with indole can be treated with manganese(III) acetate (B1210297) (Mn(OAc)₃) to initiate a radical cyclization, leading to the formation of complex, fused heterocyclic systems like 2,3,4,9-tetrahydro-1H-carbazoles. cas.cnub.edu This demonstrates how the initial ring-opening provides a substrate for subsequent powerful bond-forming radical reactions.

Regarding photooxygenation, electron-rich alkenes such as enol ethers are known to react with singlet oxygen (¹O₂). While specific studies on 2-phenyl-3,4-dihydropyran are scarce, by analogy, one could anticipate a [2+2] cycloaddition to form a transient, unstable dioxetane, which would likely cleave to form carbonyl compounds. Alternatively, an "ene" reaction could occur, where the singlet oxygen abstracts an allylic proton from the C-4 position to yield an allylic hydroperoxide. The exact pathway would depend on the reaction conditions and the substitution pattern. nih.gov

Enamine and Enolate Reactivity

The direct enamine or enolate reactivity of 2H-Pyran, 3,4-dihydro-2-phenyl- is not its primary chemical characteristic. The molecule itself is an enol ether. Enol ethers react with electrophiles at the carbon-carbon double bond, as discussed in section 3.1. Enolate chemistry becomes relevant in derivatives, such as the corresponding dihydropyranones (δ-lactones). nih.govmdpi.com These lactones possess an activated methylene (B1212753) group adjacent to the carbonyl and can form enolates under basic conditions, which can then participate in alkylation or condensation reactions. However, this reactivity stems from a derivative and not from 2H-Pyran, 3,4-dihydro-2-phenyl- itself.

Reaction Kinetics and Mechanistic Pathways

Detailed kinetic studies on the reactions of 2H-Pyran, 3,4-dihydro-2-phenyl- are not widely available in the literature. However, the mechanistic pathways for its principal reactions have been proposed based on product analysis and established chemical principles.

The key mechanistic pathway for the transformations discussed in sections 3.2 and 3.3 is the acid- or Lewis acid-catalyzed ring-opening. rsc.org The steps are as follows:

Activation: The ether oxygen is protonated by an acid or coordinates to a Lewis acid (e.g., Mn²⁺).

C-O Bond Cleavage: The activated C2-O bond breaks heterolytically. This step is the rate-determining step and is highly favored due to the formation of a resonance-stabilized benzylcarbenium ion. The phenyl group at C-2 is critical for stabilizing this positive charge.

Nucleophilic Attack: A nucleophile attacks the carbocation, forming a new C-C, C-S, or C-O bond.

Deprotonation: A final proton transfer regenerates the catalyst and yields the neutral ring-opened product. rsc.org

This pathway highlights the importance of the 2-phenyl substituent in directing the reactivity of the dihydropyran ring towards facile ring-opening via a stable cationic intermediate.

Derivatization and Analogue Development of 2h Pyran, 3,4 Dihydro 2 Phenyl Systems

Synthesis of Substituted 3,4-Dihydropyran-2-ones and Related Structures

The synthesis of 3,4-dihydropyran-2-ones, also known as δ-lactones, represents a significant area of research due to their prevalence in natural products and their utility as synthetic intermediates. nih.gov A variety of catalytic methods have been developed to construct this heterocyclic core.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 3,4-dihydropyran-2-ones. mdpi.com These reactions often proceed through [4+2] or [3+3] cycloaddition pathways, utilizing a range of substrates. nih.govmdpi.com For instance, the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds, catalyzed by NHCs, can afford trisubstituted dihydropyranones. mdpi.com Similarly, the annulation of enals with enolizable aldehydes or other nucleophiles can lead to the formation of highly substituted dihydropyranone structures. organic-chemistry.org

Other notable methods for synthesizing these structures include:

Ring-closing metathesis: This method, applied to unsaturated carboxylic acid vinyl esters, provides an efficient route to endocyclic enol lactones. organic-chemistry.org

Michael addition-lactonization: Asymmetric Michael addition-lactonization reactions of β,γ-unsaturated α-keto esters with thioesters, catalyzed by proline-derived ureas, can produce 3,4-dihydropyranones with high stereoselectivity. organic-chemistry.org

Silyl-Prins cyclization: A selective methodology for the synthesis of disubstituted dihydropyrans has been developed using a silyl-Prins cyclization of Z-vinylsilyl alcohols mediated by TMSOTf. This method is noted for its broad substrate scope and short reaction times. nih.gov

These synthetic strategies are summarized in the table below:

| Reaction Type | Catalyst/Reagent | Reactants | Product | Key Features |

| [4+2] Cycloaddition | N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehyde + 1,3-Dicarbonyl Compound | Trisubstituted 3,4-Dihydropyran-2-one | Organocatalytic, high efficiency. mdpi.com |

| Ring-Closing Metathesis | Grubbs' Catalyst | Unsaturated Carboxylic Acid Vinyl Ester | Endocyclic Enol Lactone | Efficient for cyclic lactone formation. organic-chemistry.org |

| Michael Addition-Lactonization | Proline-derived Urea | β,γ-Unsaturated α-Keto Ester + Thioester | 3,4-Dihydropyranone | High stereoselectivity. organic-chemistry.org |

| Silyl-Prins Cyclization | TMSOTf | Z-Vinylsilyl Alcohol + Aldehyde | Disubstituted Dihydropyran | Broad substrate scope, short reaction times. nih.gov |

Chromene and Benzopyran Derivatives, including 3,4-Dihydro-2-phenyl-2H-1-benzopyran

Chromenes and their benzannulated counterparts, benzopyrans, are an important class of heterocyclic compounds with diverse biological activities. The synthesis of these structures often involves the reaction of phenols with suitable three-carbon components. For instance, the treatment of 2',4'-dihydroxyacetophenone (B118725) with methyl vinyl ketone in the presence of CaCl2/KOH can yield a 1,4-adduct, which can then be cyclized to a benzopyran derivative. clockss.org

The synthesis of 3,4-dihydro-2-phenyl-2H-1-benzopyran-3,4-diol, a flavan-3,4-diol, has been reported. nih.gov These compounds are found in nature, for example, in Terminalia alata. nih.gov The synthesis of other substituted 2H-1-benzopyran derivatives, such as N-phenyl-6-hydroxy-3,4-dihydro-2-methyl-7-tert-butyl-2H-1-benzopyran-2-thiocarboxamide, has also been described. prepchem.com

Furthermore, more complex fused systems like 3,4-dihydro-2H-benzo[f]pyrano[2,3-h]chromen-6-one derivatives have been synthesized through the reaction of o-quinones with appropriate ylides. rsc.orgresearchgate.net The formation of the pyran moiety in such fused systems can also be achieved through methods like the Claisen rearrangement of propargyloxycoumarins followed by cyclization, or the reaction of hydroxycoumarins with α,β-unsaturated aldehydes or ketones. researchgate.net

Pyran-Fused Heterocyclic Systems (e.g., Pyrano[2,3-b]pyridines, Pyranopyrimidines, Pyrano[2,3-d]pyrimidines)

The fusion of a pyran ring with other heterocyclic systems, such as pyridines and pyrimidines, leads to a variety of scaffolds with significant biological potential.

Pyrano[2,3-d]pyrimidines are a well-studied class of fused heterocycles. Their synthesis is often achieved through multicomponent reactions. A common approach involves the one-pot condensation of barbituric acid or thiobarbituric acid, an aldehyde, and a compound with an active methylene (B1212753) group like malononitrile. nih.govresearchgate.net These reactions can be catalyzed by various catalysts, including nanoparticles, and can even be performed in green solvents like magnetized deionized water. nih.govresearchgate.net The resulting pyrano[2,3-d]pyrimidine derivatives have shown a range of biological activities, including anti-inflammatory and anticancer properties. nih.govresearchgate.net

Pyranopyrimidines in general, including chromenopyrano[2,3-d]-pyrimidines, have garnered attention due to the combined biological potential of the chromene and pyranopyrimidine rings. nih.gov The synthesis of these systems can be achieved through the reaction of barbituric acid, 4-hydroxycoumarin, and aromatic aldehydes. nih.gov

Pyrano[2,3-b]pyridines and other related fused systems are also of interest. The synthesis of pyrano[3,2-c]chromene derivatives has been accomplished through an asymmetric domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles, yielding optically active products with potential as acetylcholinesterase inhibitors. rsc.org The development of new synthetic methods continues to expand the library of these fused heterocyclic systems, including more complex structures like pyrano[2,3-d:6,5-d']dipyrimidines. nih.gov

Spiroketal and Other Complex Polycyclic Pyran Systems

Spiroketals, characterized by a spirocyclic junction connecting two heterocyclic rings containing oxygen, are prevalent in numerous biologically active natural products. researchgate.net The synthesis of spiro-dihydropyran structures can be achieved through domino reactions. For example, a cinchona alkaloid-catalyzed domino Michael/hemiacetalization reaction of cyclic β-oxo aldehydes and aromatic β,γ-unsaturated α-keto esters can lead to the formation of spiro-dihydropyran architectures with high stereoselectivity. nih.gov

Another approach to spirocyclic dihydropyridines involves an electrophile-induced dearomative semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines. nih.gov This method allows for the rapid assembly of medicinally relevant spirocycles. nih.gov

The construction of complex polycyclic pyran systems is another active area of research. A diastereoselective tandem Stille-oxa-electrocyclization reaction has been developed to access the polycyclic pyran core of saudin, a natural product with hypoglycemic properties. nih.gov This methodology has been extended to the convergent preparation of a series of polycyclic pyran systems. nih.gov

Stereoisomeric and Enantiopure Dihydropyran Analogues

The stereoselective synthesis of dihydropyran analogues is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov Various strategies have been developed to achieve high levels of stereocontrol in the synthesis of these compounds.

Diastereoselective Synthesis: The silyl-Prins cyclization has been shown to produce cis-2,6-disubstituted dihydropyrans with excellent diastereoselectivity. nih.gov Similarly, an efficient diastereoselective approach for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.gov

Enantioselective Synthesis: Several methods are employed for the synthesis of enantiopure dihydropyran derivatives:

Chiral Catalysis: Chiral pybox-diph-Zn(II) complexes have been used to catalyze the enantioselective Michael addition of cyclic 1,3-dicarbonyls to 2-enoylpyridine N-oxides, leading to dihydropyran derivatives with high enantiomeric excess. rsc.org Organocatalysis with N-heterocyclic carbenes has also been instrumental in the enantioselective synthesis of 3,4-dihydropyran-2-ones. nih.gov

Chiral Auxiliaries: The introduction of a chiral group, followed by the formation and separation of diastereomers, is a common strategy. nih.gov

Chemoenzymatic Methods: Enzymes can be used for the kinetic resolution of racemic mixtures or for the stereoselective transformation of prochiral substrates. wur.nl

Chiral Precursors: Monosaccharides are often used as chiral starting materials for the synthesis of naturally occurring chiral 5,6-dihydropyran-2-ones. researchgate.net

The table below highlights some of the stereoselective synthetic approaches:

| Stereochemical Outcome | Method | Catalyst/Reagent | Key Feature |

| Diastereoselective | Silyl-Prins Cyclization | TMSOTf | Excellent cis-2,6-disubstitution selectivity. nih.gov |

| Diastereoselective | Reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes | Acidic Media | Efficient formation of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.gov |

| Enantioselective | Michael Addition | Chiral pybox-diph-Zn(II) complex | High enantiomeric excess in the formation of dihydropyran derivatives. rsc.org |

| Enantioselective | Cycloaddition | N-Heterocyclic Carbene (NHC) | Organocatalytic route to chiral 3,4-dihydropyran-2-ones. nih.gov |

| Enantioselective | Diastereomer Separation | Chiral Auxiliary | Classical method for obtaining enantiopure compounds. nih.gov |

Mechanistic Investigations and Theoretical Studies on Dihydropyran Chemistry

Elucidation of Reaction Pathways and Transition States

Computational studies are instrumental in mapping the entire energy landscape of a chemical reaction, from reactants to products, including the identification of intermediates and transition states. For dihydropyrans, this has been applied to both their synthesis and subsequent reactions.

In the thermal decomposition of dihydropyran derivatives, computational analysis has confirmed that the reaction proceeds through a concerted, unimolecular mechanism involving a six-membered cyclic transition state. libretexts.org Calculations of the polarity of these transition state structures provide further detail, with computed dipole moments offering insight into the charge distribution during the bond-breaking and bond-forming processes. libretexts.org

Mechanistic investigations into addition reactions, such as the addition of ethanesulfenyl chloride to 3,4-dihydro-2H-pyran, also benefit from detailed analysis. Spectroscopic studies of the reaction mixture at low temperatures have helped rule out certain pathways, such as the initial formation of a less stable isomer followed by rearrangement, thereby clarifying the direct pathway to the observed product. In another example, the reaction of 3,4-dihydro-2H-pyran with oxalyl chloride was found to produce an unexpected bicyclic acetal (B89532), and a plausible mechanism for its formation was proposed based on the elucidated structure. github.com

Stereochemical Control and Diastereoselectivity Mechanisms

Understanding and controlling the stereochemical outcome of a reaction is a central goal in organic synthesis. For 3,4-dihydro-2-phenyl-2H-pyran and its analogues, which contain at least one stereocenter (at the C2 position), controlling stereochemistry is critical.

The hetero-Diels-Alder reaction is a powerful method for constructing the dihydropyran ring with a high degree of stereocontrol. In the reaction between functionalized α,β-unsaturated carbonyl compounds and N-vinyl-2-oxazolidinone, both cis and trans diastereoisomers of the resulting 4-aryl-3,4-dihydro-2H-pyrans are formed, but often with a significant preference for one over the other. nih.gov Experimental results show that the cis diastereoisomers are typically the major products. nih.gov This diastereoselectivity is governed by the geometry of the transition state, where steric and electronic interactions favor one approach of the dienophile to the diene over the other.

Similarly, in the addition of reagents across the double bond of 3,4-dihydro-2H-pyran, the stereochemistry of the product provides mechanistic clues. The reaction with ethanesulfenyl chloride, for instance, exclusively yields the trans-2-chloro-3-ethylthiotetrahydropyran. This outcome is consistent with a mechanism involving a cyclic sulfonium (B1226848) ion intermediate, which is then attacked by the chloride ion from the opposite face, leading to the observed trans stereochemistry.

Table 3: Diastereoselectivity in the Synthesis of 4-Aryl-3,4-dihydro-2H-pyrans nih.gov

| Aryl Group (at C4) | Total Yield (%) | Diastereomeric Ratio (cis:trans) |

| Phenyl | 65 | 72:28 |

| 4-Methylphenyl | 61 | 71:29 |

| 4-Methoxyphenyl | 55 | 73:27 |

| 4-Chlorophenyl | 60 | 68:32 |

Note: Data from the hetero-Diels-Alder reaction of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone. nih.gov

Catalytic Cycle Elucidation

The synthesis of 2H-Pyran, 3,4-dihydro-2-phenyl- and related dihydropyrans is often facilitated by the use of catalysts, which can enhance reaction rates, improve selectivity (regio- and stereoselectivity), and allow for milder reaction conditions. Understanding the catalytic cycle is essential for catalyst design and optimization. A common route to this class of compounds is the Lewis acid-catalyzed hetero-Diels-Alder reaction.

A plausible catalytic cycle for the formation of 2H-Pyran, 3,4-dihydro-2-phenyl- from benzaldehyde (B42025) and a suitable dienophile, such as ethyl vinyl ether, using a Lewis acid catalyst (e.g., a chiral aluminum complex or tin tetrachloride) is depicted below.

Proposed Catalytic Cycle for Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction:

Catalyst Activation: In the absence of the substrate, the Lewis acid catalyst may exist in a solvated or resting state.

Coordination to Dienophile: The Lewis acid coordinates to the oxygen atom of the carbonyl group in benzaldehyde (the heterodienophile). This coordination makes the aldehyde more electrophilic and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org Recent studies suggest that the Lewis acid primarily reduces the steric Pauli repulsion between the interacting diene and dienophile rather than solely lowering the LUMO energy. wikipedia.org

Cycloaddition: The activated benzaldehyde then reacts with the electron-rich dienophile (e.g., ethyl vinyl ether) in a concerted [4+2] cycloaddition. The geometry of the approach is influenced by the steric and electronic properties of the catalyst, which is crucial for controlling the stereoselectivity of the reaction. In the case of chiral catalysts, this step determines the enantiomeric excess of the product. nih.gov

Product Release: After the cycloaddition, the dihydropyran product is formed. The Lewis acid catalyst is then released from the product, and it can enter a new catalytic cycle. The dissociation of the catalyst from the product is often facilitated by the addition of a Lewis basic quenching agent or by workup.

This cycle highlights the key role of the Lewis acid in activating the dienophile and orchestrating the cycloaddition event. The specific nature of the Lewis acid and its ligands can be fine-tuned to achieve high yields and selectivities for the desired dihydropyran product. nih.govillinois.edu

Applications in Advanced Organic Synthesis

Role as Chiral Synthons and Building Blocks in Organic Synthesis

The dihydro- and tetrahydropyran (B127337) moieties are crucial structural fragments found in numerous natural products, biologically active substances, and pharmaceuticals. nih.govsemanticscholar.org Consequently, the development of methods for their stereoselective synthesis is of great interest. The 2-phenyl-3,4-dihydro-2H-pyran framework, in its enantiomerically pure form, serves as a valuable chiral synthon for the construction of complex target molecules.

Recent research has focused on the asymmetric synthesis of these pyran derivatives. One notable method involves the use of a chiral copper complex catalyst to facilitate a direct asymmetric [4+2] cycloaddition reaction between 2-vinyl pyrrole (B145914) and β,γ-unsaturated ketoester compounds in an aqueous medium. google.com This approach yields chiral 3,4-dihydro-2H-pyran compounds with both high enantioselectivity and diastereoselectivity. google.com The scalability of this aqueous asymmetric reaction to the gram scale while maintaining stereoselectivity and yield highlights its practical utility. google.com

Other synthetic strategies include hetero-Diels-Alder reactions. For instance, C2-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze the inverse electron demand hetero-Diels-Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins, producing dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org Similarly, cycloadditions of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone proceed with regio- and diastereoselectivity to yield substituted 3,4-dihydro-2H-pyrans. rsc.org

An efficient diastereoselective approach for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.govsemanticscholar.org This method allows for the variation of substituents at the 2-, 5-, and 6-positions of the pyran ring, demonstrating the scaffold's versatility as a building block. nih.govsemanticscholar.org

| Reaction Type | Catalyst/Method | Key Features | Source |

|---|---|---|---|

| Asymmetric [4+2] Cycloaddition | Chiral Copper Complex | Aqueous medium, high enantioselectivity and diastereoselectivity, gram-scale applicability. | google.com |

| Inverse Electron Demand Hetero-Diels-Alder | C2-symmetric bis(oxazoline)-Cu(II) complexes | High diastereo- and enantioselectivity for various heterodienes and dienophiles. | organic-chemistry.org |

| Diastereoselective Reaction | Acidic Media | Forms functionalized 3,4-dihydro-2H-pyran-4-carboxamides with variable substituents. | nih.govsemanticscholar.org |

Intermediates in Natural Product Synthesis

The 3,4-dihydro-2H-pyran ring is a core component of many natural compounds, making its derivatives, including the 2-phenyl variant, valuable intermediates in total synthesis. nih.govsemanticscholar.org These structures have been identified as particularly useful in the preparation of the cyclic components of macrocyclic antibiotics and as precursors in the synthesis of C-glycosides. nih.govsemanticscholar.org

The general dihydropyran framework has been employed in the total synthesis of complex molecules like prostaglandins. sigmaaldrich.com While specific examples detailing the use of 2-phenyl-3,4-dihydro-2H-pyran as a direct intermediate in the synthesis of a named natural product are highly specific to individual synthetic routes, its value is inferred from the prevalence of the dihydropyran core. For example, Zanamivir and Laninamivir, which are used for the treatment and prophylaxis of influenza, contain a 3,4-dihydro-2H-pyran fragment, underscoring the biological relevance of this heterocyclic system. nih.govsemanticscholar.org The synthesis of such molecules often relies on building blocks that can introduce this ring system in a controlled manner.

Precursors for Complex Molecule Construction

The reactivity of the enol ether in 2-phenyl-3,4-dihydro-2H-pyran makes it a versatile precursor for constructing more complex molecular structures. A notable example is its role as a reactive intermediate in the iron(III)-catalyzed synthesis of functionalized tetrahydronaphthalenes. nih.gov In this strategy, aryl ketones are first converted into 3,4-dihydro-2H-pyran intermediates, which then undergo an iron(III)-catalyzed Friedel-Crafts alkylation to afford the tetrahydronaphthalene products in high yields. nih.gov This demonstrates a divergent reactivity pathway where the choice of a Brønsted or Lewis acid catalyst can selectively lead to either the dihydropyran or the final tetrahydronaphthalene product. nih.gov

Dihydropyrans are also key reactants in various cycloaddition and domino reactions for building molecular complexity. They can be used to synthesize 1,2,3,4-tetrahydroquinoline (B108954) derivatives through a cation-exchange resin-catalyzed Domino reaction with aromatic amines. sigmaaldrich.comsigmaaldrich.com Furthermore, N-heterocyclic carbene (NHC) catalysis can be employed for the annulation of α,β-unsaturated aldehydes with various nucleophiles to produce highly functionalized dihydropyranones. mdpi.comorganic-chemistry.org These reactions, which include [4+2] and [3+3] cycloadditions, provide access to a wide range of substituted pyran structures that can be further elaborated. mdpi.com

| Target Molecule | Reaction Type | Catalyst/Reagent | Source |

|---|---|---|---|

| Tetrahydronaphthalenes | Friedel-Crafts Alkylation | FeCl₃ | nih.gov |

| Tetrahydroquinolines | Domino Reaction | Cation-exchange resin | sigmaaldrich.comsigmaaldrich.com |

| Dihydropyranones | [4+2] or [3+3] Annulation | N-Heterocyclic Carbenes (NHCs) | mdpi.comorganic-chemistry.org |

Applications in Polymer Chemistry (e.g., as monomers or for polymer stabilization)

The parent compound, 3,4-dihydro-2H-pyran (DHP), exhibits potential for applications in polymer chemistry. sigmaaldrich.combasf.com It can undergo polymerization, either with itself or as a co-monomer with other unsaturated compounds. sigmaaldrich.combasf.com For instance, the terpolymerization of DHP with maleic anhydride (B1165640) (MA) and vinyl acetate (B1210297) (VA) can be achieved via a charge transfer complex. researchgate.net Additionally, DHP has been used to stabilize poly(oxymethylene) polymers against basic media by capping the terminal hydroxyl groups. sigmaaldrich.com

Cationic catalysts can induce the ring-opening polymerization of substituted dihydropyrans, such as 2-alkoxy-3,6-disubstituted-3,4-dihydro-2H-pyrans, to yield alternating head-to-head copolymers. koreascience.kr While these examples primarily involve the parent DHP or other substituted derivatives, they establish the principle that the dihydropyran ring can be a component of polymer structures. The presence of the phenyl group at the 2-position in 3,4-dihydro-2-phenyl-2H-pyran would be expected to influence the reactivity of the monomer and the properties (e.g., thermal stability, refractive index) of the resulting polymer, although specific studies on the polymerization of this particular monomer are not widely documented in the provided sources.

Development of Protecting Group Strategies

One of the most widespread applications of the dihydropyran scaffold in organic synthesis is in the protection of hydroxyl groups. researchgate.netwikipedia.orgorganic-chemistry.org The reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under mild acid catalysis forms a tetrahydropyranyl (THP) ether. sigmaaldrich.comwikipedia.org The resulting THP group is a robust protecting group, stable to a variety of non-acidic conditions, including strongly basic environments, organometallic reagents, metal hydrides, and many oxidation and acylation conditions. sigmaaldrich.comorganic-chemistry.org This stability makes it highly valuable in multi-step syntheses. sigmaaldrich.comresearchgate.net

The introduction of a phenyl group at the 2-position, as in 2H-Pyran, 3,4-dihydro-2-phenyl-, modifies the characteristics of the corresponding protecting group. The fundamental chemistry of protection (formation of an acetal (B89532) with the alcohol) and deprotection (acidic hydrolysis) remains the same. However, the steric and electronic properties of the phenyl group can influence the rates of formation and cleavage, as well as the stability of the protected intermediate. A significant drawback of using unsubstituted DHP is the creation of a new stereocenter upon reaction with a chiral alcohol, potentially leading to a mixture of diastereomers. organic-chemistry.org The use of a pre-existing chiral center in a substituted dihydropyran, or the development of chiral catalysts for the protection step, can address this issue.

The THP group is not only used for alcohols but has also been applied to protect phenols, thiols, and even carboxylic acids and amines, demonstrating its versatility in protecting group strategies. sigmaaldrich.comresearchgate.netnih.gov

Analytical and Spectroscopic Methodologies for 2h Pyran, 3,4 Dihydro 2 Phenyl Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2H-Pyran, 3,4-dihydro-2-phenyl-. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the precise arrangement of hydrogen and carbon atoms within the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For 2H-Pyran, 3,4-dihydro-2-phenyl-, the spectrum would be expected to show distinct signals for the protons of the phenyl group and the dihydropyran ring. The aromatic protons of the phenyl group typically appear in the downfield region, generally between δ 7.2 and 7.5 ppm. The proton at the C2 position of the pyran ring, being adjacent to both the oxygen atom and the phenyl group, would likely resonate as a multiplet in the range of δ 4.5-5.0 ppm. The protons on the C3, C4, and C6 positions of the dihydropyran ring would appear in the more upfield region of the spectrum. Specifically, the olefinic protons at C5 and C6 would be expected around δ 4.6 and 6.3 ppm, respectively, often as multiplets due to coupling with neighboring protons. The methylene (B1212753) protons at C3 and C4 would likely appear as complex multiplets in the δ 1.8-2.5 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 2H-Pyran, 3,4-dihydro-2-phenyl-, characteristic chemical shifts are anticipated for the phenyl and dihydropyran moieties. The carbons of the phenyl group would typically resonate in the aromatic region (δ 125-145 ppm). The carbon at C2 of the pyran ring, bonded to the oxygen and the phenyl group, would be expected in the downfield region, likely around δ 80-90 ppm. The olefinic carbons, C5 and C6, would appear at approximately δ 100-145 ppm. The aliphatic carbons at C3 and C4 would be found in the upfield region of the spectrum, typically between δ 20-40 ppm. For the parent compound, 3,4-dihydro-2H-pyran, the observed ¹³C NMR shifts are approximately δ 22.9 (C4), 23.5 (C3), 65.2 (C2), 101.1 (C5), and 144.5 (C6). nih.gov The presence of the phenyl group at C2 would significantly influence the chemical shift of C2 and adjacent carbons.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the dihydropyran ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H-Pyran, 3,4-dihydro-2-phenyl-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 4.5 - 5.0 (m) | 80 - 90 |

| C3 | 1.8 - 2.5 (m) | 20 - 40 |

| C4 | 1.8 - 2.5 (m) | 20 - 40 |

| C5 | 4.6 - 4.8 (m) | 100 - 105 |

| C6 | 6.2 - 6.4 (m) | 140 - 145 |

| Phenyl-H (ortho) | 7.2 - 7.5 (m) | 125 - 129 |

| Phenyl-H (meta) | 7.2 - 7.5 (m) | 127 - 130 |

| Phenyl-H (para) | 7.2 - 7.5 (m) | 128 - 131 |

| Phenyl-C (ipso) | - | 140 - 145 |

(Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and other experimental conditions.)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 2H-Pyran, 3,4-dihydro-2-phenyl-, the IR spectrum would exhibit characteristic absorption bands.

Key expected IR absorptions include:

C-H stretching (aromatic): Aromatic C-H bonds of the phenyl group will show absorption bands typically above 3000 cm⁻¹.

C-H stretching (aliphatic): The C-H bonds of the dihydropyran ring will exhibit stretching vibrations in the region of 2850-3000 cm⁻¹.

C=C stretching (aromatic): The carbon-carbon double bonds within the phenyl ring will give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C=C stretching (alkenyl): The double bond within the dihydropyran ring (C5=C6) is expected to show a stretching vibration around 1650 cm⁻¹.

C-O-C stretching: The ether linkage in the pyran ring will produce a strong, characteristic C-O stretching band, typically in the range of 1050-1250 cm⁻¹. For the parent 3,4-dihydro-2H-pyran, a strong band is observed around 1070 cm⁻¹. chemicalbook.com

Table 2: Characteristic IR Absorption Bands for 2H-Pyran, 3,4-dihydro-2-phenyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Alkenyl C=C | Stretching | ~1650 |

| Ether C-O-C | Stretching | 1050 - 1250 |

(Note: The exact positions of the peaks can be influenced by the molecular environment.)

Mass Spectrometry (MS)